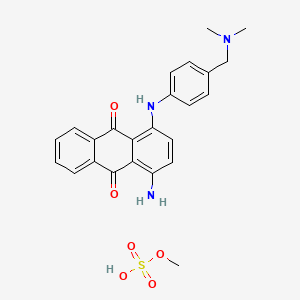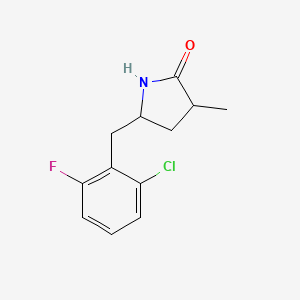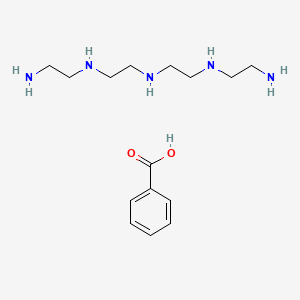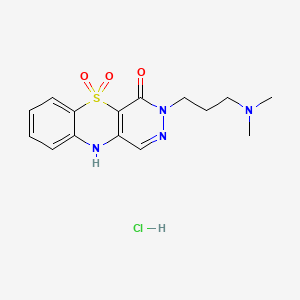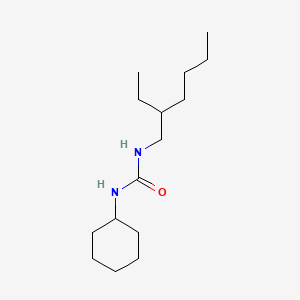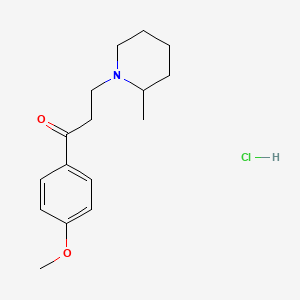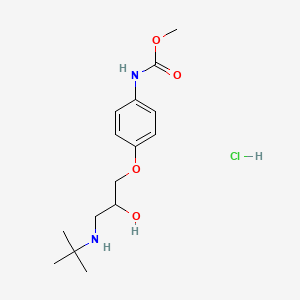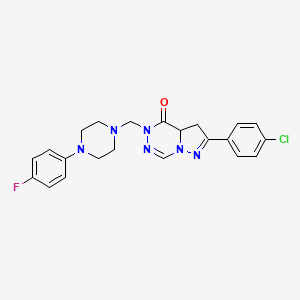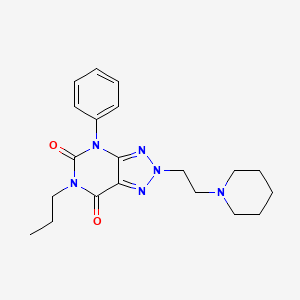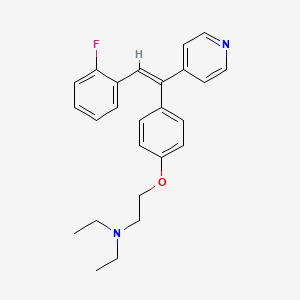
4-(beta-(p-(2-(Diethylamino)ethoxy)phenyl)-o-fluorostyryl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(beta-(p-(2-(Diethylamino)ethoxy)phenyl)-o-fluorostyryl)pyridine is a complex organic compound with a unique structure that includes a pyridine ring, a fluorostyryl group, and a diethylaminoethoxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(beta-(p-(2-(Diethylamino)ethoxy)phenyl)-o-fluorostyryl)pyridine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(beta-(p-(2-(Diethylamino)ethoxy)phenyl)-o-fluorostyryl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(beta-(p-(2-(Diethylamino)ethoxy)phenyl)-o-fluorostyryl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(beta-(p-(2-(Diethylamino)ethoxy)phenyl)-o-fluorostyryl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-(2-(Diethylamino)ethoxy)phenyl)(phenyl)methanone
- **4-(2-(Diethylamino)ethoxy)phenyl)acetonitrile
- **4-(Dimethylamino-phenyl)-(4-isobutoxy-phenyl)-methanone
Uniqueness
4-(beta-(p-(2-(Diethylamino)ethoxy)phenyl)-o-fluorostyryl)pyridine is unique due to its specific structural features, such as the presence of a fluorostyryl group and a pyridine ring. These features may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
2585-85-5 |
|---|---|
Molekularformel |
C25H27FN2O |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
N,N-diethyl-2-[4-[(E)-2-(2-fluorophenyl)-1-pyridin-4-ylethenyl]phenoxy]ethanamine |
InChI |
InChI=1S/C25H27FN2O/c1-3-28(4-2)17-18-29-23-11-9-20(10-12-23)24(21-13-15-27-16-14-21)19-22-7-5-6-8-25(22)26/h5-16,19H,3-4,17-18H2,1-2H3/b24-19+ |
InChI-Schlüssel |
DVVYZZBEWZMGCX-LYBHJNIJSA-N |
Isomerische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C\C2=CC=CC=C2F)/C3=CC=NC=C3 |
Kanonische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2F)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


